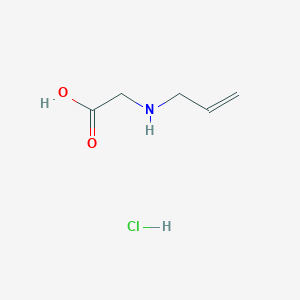

2-(Allylamino)acetic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(prop-2-enylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-2-3-6-4-5(7)8;/h2,6H,1,3-4H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXSLEVFYRBHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598392 | |

| Record name | N-Prop-2-en-1-ylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-78-3 | |

| Record name | N-Prop-2-en-1-ylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Allylamino Acetic Acid Hydrochloride

Reactions Involving the Allyl Moiety

The carbon-carbon double bond of the allyl group is a primary site for reactivity, enabling cyclization and addition reactions.

Cyclization Reactions and Heterocycle Formation

The presence of both a nucleophilic amine and an electrophilic allyl group within the same molecule allows for intramolecular cyclization, a powerful strategy for synthesizing nitrogen-containing heterocyclic compounds. benthamscience.com Palladium-catalyzed intramolecular reactions are particularly effective for this purpose. For instance, derivatives of diallylated amino acids can undergo palladium-catalyzed cyclization to form bicyclic amino acids. researchgate.net Similarly, N-allyl-2-aminophenols can be converted into functionalized dihydro-1,4-benzoxazines through a palladium(II)-catalyzed alkoxyacyloxylation process involving a 6-exo-trig cyclization. acs.org

These transformations highlight the potential of 2-(allylamino)acetic acid to serve as a precursor for various saturated heterocycles, which are significant structural motifs in many biologically active compounds. The specific reaction pathway and resulting heterocyclic system are highly dependent on the reaction conditions and the catalyst employed.

Addition Reactions across the Alkene

The alkene in the allyl group can undergo addition reactions, though conditions must be carefully controlled to favor substitution at the allylic position over addition to the double bond. libretexts.org Allylic halogenation is a key transformation that introduces a halogen atom onto the carbon adjacent to the double bond. This reaction typically proceeds via a radical chain mechanism. libretexts.orgopenochem.org

To achieve selective allylic halogenation and avoid addition to the alkene, a low concentration of the halogen is crucial. libretexts.orgyoutube.com N-Bromosuccinimide (NBS) is commonly used as a source of a low concentration of bromine for allylic bromination, often in the presence of a radical initiator like light (hν) or peroxide. libretexts.orgyoutube.com For allylic chlorination, low concentrations of molecular chlorine (Cl₂) at high temperatures are used. libretexts.org

| Reagent | Conditions | Product Type | Mechanism |

| N-Bromosuccinimide (NBS) | CCl₄, light (hν) or ROOR | Allylic Bromide | Radical Chain |

| Chlorine (Cl₂) (low conc.) | High Temperature | Allylic Chloride | Radical Chain |

This table summarizes common conditions for allylic halogenation reactions applicable to the allyl moiety.

The mechanism involves three main steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by light or heat to form halogen radicals. libretexts.orgyoutube.com

Propagation: A halogen radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. This radical then reacts with a halogen molecule (Br₂ or Cl₂) to form the allylic halide product and a new halogen radical, which continues the chain reaction. libretexts.org

Termination: The reaction is terminated by the combination of any two radical intermediates. libretexts.org

Reactions of the Secondary Amine Functionality

The secondary amine in 2-(allylamino)acetic acid hydrochloride is nucleophilic and can participate in a variety of bond-forming reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom can act as a nucleophile to form new carbon-nitrogen bonds.

N-Alkylation: This reaction involves the formation of a new C-N bond by reacting the amine with an alkylating agent. Conventional methods include reactions with alkyl halides or reductive amination with aldehydes. nih.gov More advanced and selective methods utilize transition metal catalysts. Palladium-catalyzed allylic alkylation of amino acid derivatives has been developed to provide access to various N-allylated products. ccspublishing.org.cncore.ac.uk Similarly, iridium-catalyzed asymmetric N-allylation of glycine (B1666218) esters has been shown to be highly effective. researchgate.net These catalytic methods offer a modular approach to synthesizing a diverse range of N-substituted amino acids. nih.gov

N-Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or activated esters to form amides. nih.govyoutube.com This reaction is fundamental in peptide synthesis and for the creation of various bioactive molecules. The reaction can be catalyzed by acids, such as acetic acid, when using esters as the acyl source. rsc.org Enzymatic methods using aminoacylases also provide a green alternative for the selective N-acylation of amino acids in aqueous media. nih.gov

| Reaction Type | Reagent Class | Product | Notes |

| N-Alkylation | Alkyl Halides, Alcohols | Tertiary Amine | Can be catalyzed by transition metals (e.g., Pd, Ir, Fe). nih.govccspublishing.org.cnresearchgate.net |

| N-Acylation | Acyl Chlorides, Anhydrides | Amide | A fundamental reaction in organic and medicinal chemistry. nih.gov |

This table outlines the primary N-alkylation and N-acylation reactions of the secondary amine.

Amine-Catalyzed Transformations

Secondary amino acids, particularly cyclic ones like proline, are well-established as powerful organocatalysts in asymmetric synthesis. wikipedia.org They can catalyze reactions such as aldol (B89426) and Mannich reactions by forming nucleophilic enamine or electrophilic iminium ion intermediates. mdpi.com For example, various amino acids have been shown to catalyze the asymmetric neogenesis of carbohydrates through sequential cross-aldol reactions. nih.gov

While 2-(allylamino)acetic acid is an acyclic secondary amino acid wikipedia.org, it possesses the necessary structural features—a secondary amine and a carboxylic acid—to potentially function as a bifunctional organocatalyst. The amine can form an enamine with a carbonyl compound, while the carboxylic acid can act as an internal acid/base to facilitate the reaction. Although specific studies detailing the use of this compound as a catalyst are not widely reported, its structural similarity to other amino acid catalysts suggests it could be employed in similar asymmetric transformations. mdpi.comnih.gov

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is another key reactive center, primarily undergoing nucleophilic acyl substitution.

Direct conversion of a carboxylic acid to an amide is generally difficult because the basic amine deprotonates the acid to form a highly unreactive carboxylate. libretexts.orgorgoreview.comlibretexts.org To facilitate this transformation, the hydroxyl group of the carboxylic acid must be converted into a good leaving group. This is typically achieved using a coupling agent.

Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used coupling agent that activates the carboxylic acid. libretexts.orgorgoreview.com The mechanism involves the protonation of DCC by the carboxylic acid, followed by the nucleophilic attack of the carboxylate onto the activated DCC. This forms a highly reactive O-acylisourea intermediate, which is an excellent acylating agent. An amine can then attack the carbonyl carbon of this intermediate to form a tetrahedral intermediate, which subsequently collapses to yield the desired amide and the dicyclohexylurea (DCU) byproduct. libretexts.orgorgoreview.com Other coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.gov

Esterification, the reaction with an alcohol to form an ester, can also be achieved, typically under acidic conditions (e.g., Fischer esterification) or by using coupling agents like DCC with the addition of a catalyst such as 4-(Dimethylamino)pyridine (DMAP). peptide.com

| Reaction | Reagents | Product | Key Feature |

| Amide Formation | Amine, DCC or EDC/HOBt | Amide | Activation of the carboxylic acid is required. libretexts.orgnih.gov |

| Esterification | Alcohol, Acid catalyst | Ester | Classic Fischer esterification. |

| Esterification | Alcohol, DCC, DMAP | Ester | Mild conditions for substrates sensitive to strong acid. peptide.com |

This table summarizes the main reactions involving the carboxylic acid group.

Esterification and Amidation Reactions

Esterification:

The carboxylic acid group of this compound is expected to undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org Subsequent dehydration yields the corresponding ester. The equilibrium nature of this reaction often requires the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The general scheme for the esterification of this compound is as follows:

CH₂=CHCH₂NHCH₂COOH·HCl + R'OH ⇌ CH₂=CHCH₂NHCH₂COOR'·HCl + H₂O

Detailed kinetic studies on the esterification of similar compounds, such as the reaction between 1-methoxy-2-propanol (B31579) and acetic acid, have been performed using various models like pseudo-homogeneous (PH), Eley–Rideal (ER), and Langmuir–Hinshelwood–Hougen–Watson (LHHW) to understand the reaction mechanism and kinetics. mdpi.com

Amidation:

The carboxylic acid functionality can also be converted to an amide by reaction with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction to form a salt. libretexts.org Therefore, the carboxylic acid must first be "activated" to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC) or HBTU. libretexts.orgorganic-chemistry.org

The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by an amine to form the amide. The general reaction is:

CH₂=CHCH₂NHCH₂COOH·HCl + Activating Agent → Activated Intermediate

Activated Intermediate + R'R''NH → CH₂=CHCH₂NHCH₂CONR'R''·HCl + Byproducts

The synthesis of amides is a fundamental transformation in organic chemistry, with numerous methods developed for efficient coupling. organic-chemistry.orgyoutube.com

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a potential transformation for this compound, particularly under specific conditions. While simple alkyl carboxylic acids are generally resistant to decarboxylation, α-amino acids can undergo this reaction, often facilitated by heat or catalysis. nih.govmasterorganicchemistry.com

The decarboxylation of amino acids can proceed through various mechanisms, including radical pathways. For instance, photoredox catalysis in combination with palladium catalysis has been shown to facilitate the decarboxylative allylation of α-amino acids. nih.gov In this process, a photochemically generated oxidant can oxidize the carboxylate, leading to radical decarboxylation and the formation of an alkyl radical intermediate which can then be functionalized. nih.gov

Another potential pathway for decarboxylation involves oxidative decarboxylation, which has been observed for arylacetic acids using metal catalysts like copper. chemrevlett.comorganic-chemistry.org This process typically requires an oxidizing agent and can lead to the formation of aldehydes or ketones. chemrevlett.com The applicability of these methods to 2-(Allylamino)acetic acid would depend on the specific reaction conditions and the compatibility of the other functional groups.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are not extensively documented in the literature, the mechanisms of its key transformations can be inferred from studies of analogous compounds.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Kinetic studies are crucial for understanding reaction rates and elucidating mechanisms. For esterification reactions, kinetic models can differentiate between various proposed mechanisms, such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which can indicate a surface reaction-controlled process when a solid catalyst is used. mdpi.com The kinetics of reactions involving similar acetic acid derivatives have been studied to determine reaction orders, rate constants, and activation energies. whiterose.ac.ukosti.gov

Spectroscopic techniques such as Fourier-transform infrared (FT-IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are invaluable for characterizing reactants, products, and intermediates. For example, in studies of related compounds like 2-(4-Cyanophenylamino)acetic acid, spectroscopic methods combined with computational density functional theory (DFT) calculations have been used to investigate molecular structure, vibrational frequencies, and electronic properties, which can provide insights into reactivity. nih.gov Such analyses would be instrumental in studying the transformations of this compound.

Identification of Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to understanding reaction mechanisms. In Fischer esterification, a key tetrahedral intermediate is formed after the nucleophilic attack of the alcohol on the protonated carboxylic acid. libretexts.org

For amidation reactions using coupling reagents, activated intermediates such as O-acylisoureas (with DCC) or acylborates (with certain boronic acid catalysts) are proposed. libretexts.orgorganic-chemistry.org The synthesis of imidazol-1-yl-acetic acid hydrochloride, a related intermediate, involves the formation of a tert-butyl ester intermediate which is subsequently cleaved. nih.gov

In decarboxylation reactions proceeding through a dual catalytic system, a Pd-π-allyl species and a radical intermediate generated after decarboxylation have been proposed. nih.gov The characterization of these transient species often requires advanced spectroscopic techniques or computational modeling.

Role As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Scaffolds

The unique structural features of 2-(allylamino)acetic acid hydrochloride make it an ideal starting material for the synthesis of various biologically significant scaffolds. The presence of both a nucleophilic amine and an electrophilic carboxylic acid, coupled with the versatile reactivity of the allyl group, allows for a wide range of chemical transformations.

Construction of Heterocyclic Systems with Incorporated Allylamino Features

The intramolecular cyclization of derivatives of 2-(allylamino)acetic acid is a powerful strategy for the synthesis of nitrogen-containing heterocycles. These structural motifs are prevalent in a vast number of pharmaceuticals and natural products.

One notable application is in the synthesis of pyrazine (B50134) derivatives. N-allyl malonamides, which can be derived from N-allylglycine, undergo diazidation followed by thermal or copper-mediated cyclization to yield substituted pyrazines. researchgate.netrsc.org These products feature ester and hydroxyl groups on the pyrazine core, with the potential for further functionalization at other positions. researchgate.net

Furthermore, glycine (B1666218) derivatives are employed in [3+2] cycloaddition reactions to construct pyrrolidine-containing polycyclic compounds. mdpi.comnih.govscilit.com This method involves the generation of an azomethine ylide from a glycine derivative, which then undergoes an intramolecular cycloaddition with the tethered allyl group to form the pyrrolidine (B122466) ring. This strategy has been successfully applied in the synthesis of complex alkaloids. mdpi.comnih.govscilit.com The intramolecular cyclization of N-allyl glycine derivatives can also lead to the formation of lactams, which are core structures in many bioactive compounds. wikipedia.orgorganic-chemistry.org

Below is a table summarizing examples of heterocyclic systems synthesized from N-allyl glycine derivatives:

| Starting Material Class | Reaction Type | Heterocyclic Product | Key Features |

| N-allyl malonamides | Diazidation/Cyclization | Substituted Pyrazines | Ester and hydroxyl functional groups |

| N-allyl glycine derivatives | [3+2] Cycloaddition | Pyrrolidine-containing polycycles | Formation of multiple stereocenters |

| N-allyl glycine derivatives | Intramolecular Amination | Lactams (e.g., β-lactams, γ-lactams) | Core structures of antibiotics and other drugs |

Design and Synthesis of Functionalized Analogs

The allyl group of this compound serves as a versatile handle for the introduction of diverse functional groups, enabling the design and synthesis of a wide array of functionalized analogs. Olefin metathesis, particularly cross-metathesis, is a powerful tool in this regard. rsc.org This reaction allows for the coupling of the allyl group with other olefins, leading to the formation of new carbon-carbon bonds and the introduction of various substituents. rsc.org For instance, cross-metathesis of an N-protected allylglycine derivative with a terminal alkene can elongate the side chain and introduce new functional groups. rsc.org

Other transformations of the allyl group, such as hydroformylation, can introduce an aldehyde functionality, which can then be further manipulated. Palladium-catalyzed reactions, such as the Heck reaction or Tsuji-Trost allylation, can also be employed to functionalize the allyl group. core.ac.uk This versatility allows for the creation of a library of analogs with modified side chains, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Application in Peptide Chemistry and Peptidomimetics (excluding biological activity studies)

The structural similarity of 2-(allylamino)acetic acid to natural amino acids makes it a valuable building block in peptide chemistry and the design of peptidomimetics. N-substituted glycine derivatives, often referred to as "peptoids," are a prominent class of peptidomimetics that exhibit enhanced proteolytic stability compared to their natural peptide counterparts. nih.govnih.gov 2-(Allylamino)acetic acid can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. mdpi.comresearchgate.net

The synthesis of peptoids typically involves a two-step monomer addition cycle: acylation with a haloacetic acid (e.g., bromoacetic acid) followed by nucleophilic displacement of the halide with a primary amine. In this context, allylamine (B125299) can be used as the primary amine to introduce the N-allyl glycine monomer into the growing peptoid chain. The resulting oligomers, containing one or more N-allyl glycine units, are valuable scaffolds for further functionalization via the pendant allyl groups.

Furthermore, N-allyl glycine can participate in multicomponent reactions, such as the Ugi reaction, to generate complex peptidomimetic structures. nih.gov The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By using N-allyl glycine as the carboxylic acid component, diverse and highly substituted peptidomimetic scaffolds can be accessed in a single step. nih.gov

Contribution to Combinatorial Library Synthesis

The utility of this compound as a building block extends to the construction of combinatorial libraries for high-throughput screening. The "split-and-pool" (also known as "split-and-mix") synthesis strategy is a powerful method for generating vast libraries of compounds. nih.govwikipedia.orgfigshare.comyoutube.com

In this approach, a solid support (e.g., resin beads) is divided into several portions. Each portion is reacted with a different building block. Subsequently, all the portions are pooled and mixed thoroughly, and then re-divided for the next reaction cycle with another set of building blocks. This process is repeated for a desired number of cycles, leading to a library where each bead ideally contains a single, unique compound.

This compound, or its protected derivatives, can be employed as a key building block in the split-and-pool synthesis of peptoid libraries. nih.govyoutube.com Its incorporation introduces a point of diversity that can be further elaborated through reactions of the allyl group, either during or after the library synthesis. This dual functionality—as a backbone monomer and a scaffold for side-chain modification—significantly expands the chemical space that can be explored in the search for new bioactive molecules.

Coordination Chemistry and Metal Complexation of 2 Allylamino Acetic Acid Hydrochloride

Synthesis of Metal Complexes with Transition Metals

The synthesis of transition metal complexes with 2-(allylamino)acetic acid generally involves the reaction of a soluble metal salt with the ligand in an aqueous or alcoholic solution. The pH of the reaction mixture is a critical parameter, as the deprotonation of the carboxylic acid and the coordination of the amino group are pH-dependent.

A general synthetic procedure for divalent metal complexes can be adapted from methods used for similar N-alkylglycinates nih.gov. Typically, an aqueous solution of the appropriate metal(II) salt (e.g., acetate, chloride, or sulfate) is mixed with an aqueous solution of 2-(allylamino)acetic acid. The pH is adjusted to a neutral or slightly basic range to facilitate the deprotonation of the ligand, leading to the formation of the metal complex. The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent nih.gov.

For instance, the synthesis of a copper(II) complex of N-allylglycine has been reported to yield a light blue crystalline solid nih.gov. While specific synthetic details for a broad range of transition metal complexes with 2-(allylamino)acetic acid are not extensively documented in the literature, the methods used for analogous amino acid complexes provide a reliable synthetic framework nih.gov.

In its complexes with transition metals, 2-(allylamino)acetic acid is expected to act as a bidentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring, a common feature for α-amino acids nih.govresearchgate.net.

Based on studies of similar N-alkylglycinate complexes, the resulting coordination geometry around the metal center is typically a distorted octahedron for divalent metal ions like Co(II), Ni(II), and Cu(II) nih.gov. In these cases, the general formula of the complex is often [M(N-allylglycinate)₂(H₂O)₂], where the two N-allylglycinate ligands occupy the equatorial plane in a trans configuration, and two water molecules coordinate at the axial positions nih.gov. The allyl group of the ligand extends from the coordination sphere and does not typically participate in coordination.

The coordination geometry can be influenced by the specific metal ion. For example, in copper(II) complexes, a Jahn-Teller distortion of the octahedral geometry is commonly observed, leading to an elongated axial bond distance with the coordinated water molecules nih.gov.

Divalent Metal Ions:

Research on the coordination of N-substituted glycines has predominantly focused on divalent transition metal ions such as Co(II), Ni(II), and Cu(II) nih.gov. The synthesis of these complexes is generally straightforward, yielding stable crystalline products. The resulting complexes are often monomeric, with the general formula [M(ligand)₂(H₂O)₂] nih.gov. The magnetic and electronic properties of these complexes are consistent with high-spin octahedral geometries for Co(II) and Ni(II), and a distorted octahedral geometry for Cu(II) nih.gov.

Trivalent Metal Ions:

There is a notable lack of specific research on the synthesis and characterization of trivalent metal ion complexes with 2-(allylamino)acetic acid. However, based on the coordination chemistry of glycine (B1666218) and other amino acids with trivalent metal ions like Fe(III) and Cr(III), it can be anticipated that 2-(allylamino)acetic acid would form stable complexes with these ions as well ekb.eg. The stoichiometry of such complexes is often 1:3 (metal:ligand), with the ligand acting as a bidentate chelate to satisfy the coordination number of the metal, typically resulting in an octahedral geometry ekb.eg. The synthesis would likely require careful control of pH to ensure the deprotonation of the ligand and to avoid the formation of metal hydroxides.

Structural Characterization of Metal Complexes

The structural characterization of metal complexes of 2-(allylamino)acetic acid relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

While no specific single-crystal X-ray diffraction data for metal complexes of 2-(allylamino)acetic acid have been found in the reviewed literature, detailed structural information can be inferred from studies on closely related N-alkylglycinate complexes nih.gov. For monomeric complexes of the type [M(N-alkylglycinate)₂(H₂O)₂] (where M = Co, Ni, Cu), single-crystal X-ray diffraction reveals a distorted octahedral geometry with the metal ion located at a center of inversion nih.gov.

Key structural parameters for these analogous complexes are summarized in the table below. It is expected that complexes of 2-(allylamino)acetic acid would exhibit similar structural features.

| Metal Ion | Coordination Geometry | M-N Bond Length (Å) | M-O (carboxylate) Bond Length (Å) | M-O (water) Bond Length (Å) |

| Co(II) | Distorted Octahedral | ~2.12 | ~2.08 | ~2.15 |

| Ni(II) | Distorted Octahedral | ~2.08 | ~2.05 | ~2.12 |

| Cu(II) | Distorted Octahedral (Jahn-Teller) | ~2.00 | ~1.95 | ~2.45 |

| Data derived from analogous N-alkylglycinate complexes nih.gov. |

In these structures, the N-alkylglycinate ligands are arranged in a trans configuration in the equatorial plane, with the two water molecules occupying the axial positions. The crystal packing is typically stabilized by a network of hydrogen bonds involving the coordinated water molecules, the non-coordinating carboxylate oxygen atoms, and the amino groups of adjacent complex units nih.gov.

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complexes.

Infrared (IR) Spectroscopy:

IR spectroscopy provides direct evidence of the coordination of the carboxylate and amino groups. Upon complexation, the characteristic stretching vibration of the protonated carboxylic acid (C=O) at around 1700-1730 cm⁻¹ disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically appearing in the ranges of 1590-1620 cm⁻¹ and 1380-1420 cm⁻¹, respectively nih.gov. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.

Furthermore, the N-H stretching vibrations of the amino group are also shifted upon coordination, typically to lower wavenumbers, indicating the formation of an M-N bond. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the M-N and M-O stretching vibrations, further confirming complex formation researchgate.net.

Electronic (UV-Vis) Spectroscopy:

The electronic spectra of the transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. For example, high-spin octahedral Ni(II) complexes typically exhibit two main d-d transitions, ³A₂g → ³T₂g and ³A₂g → ³T₁g(F), while octahedral Co(II) complexes show transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F) and ⁴T₁g(P) excited states nih.gov. The positions and intensities of these bands are characteristic of the ligand field strength and the coordination environment. For Cu(II) complexes, a broad, asymmetric band in the visible region is characteristic of d-d transitions in a distorted octahedral geometry .

Electron Spin Resonance (ESR) Spectroscopy:

For paramagnetic complexes, such as those of Cu(II) and high-spin Co(II), ESR spectroscopy is a valuable tool. The ESR spectra of copper(II) complexes of N-alkylglycinates have shown that the unpaired electron is located in the dₓ²-y² orbital, which is consistent with an elongated octahedral geometry nih.gov. The g-values obtained from the spectra can provide detailed information about the electronic ground state and the nature of the metal-ligand bonding.

Theoretical Approaches to Metal-Ligand Interactions

These theoretical approaches can be used to:

Optimize the geometry of the complexes and compare the calculated structural parameters with experimental data.

Analyze the nature of the metal-ligand bonds through methods like Natural Bond Orbital (NBO) analysis, which can quantify the extent of covalent and ionic character mdpi.com.

Calculate the vibrational frequencies and compare them with experimental IR spectra to aid in the assignment of vibrational modes.

Predict the electronic spectra by calculating the energies of the d-d transitions, which can help in the interpretation of experimental UV-Vis spectra.

For complexes of 2-(allylamino)acetic acid, theoretical studies would be valuable for understanding the influence of the allyl group on the electronic properties and stability of the complexes, even though it is not directly involved in coordination. Such studies could also be used to model the structures and properties of complexes with metal ions for which experimental data is not yet available, such as trivalent metal ions.

Advanced Spectroscopic and Structural Elucidation of 2 Allylamino Acetic Acid Hydrochloride

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(Allylamino)acetic acid hydrochloride in solution. The protonated amine and the carboxylic acid group significantly influence the chemical environment of the neighboring nuclei.

Predicted ¹H and ¹³C NMR Data:

Based on the molecular structure, a prediction of the ¹H and ¹³C NMR chemical shifts can be made. The protonated nitrogen atom will deshield adjacent protons, shifting them downfield. The electron-withdrawing nature of the carboxylic acid group will similarly affect the alpha-carbon and its attached protons. The allyl group will exhibit characteristic signals for its vinyl and methylene (B1212753) protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 1 | COOH | ~10-12 | ~170-175 | s |

| 2 | CH₂ | ~3.5-3.8 | ~50-55 | s |

| 3 | NH₂⁺ | ~9-10 | - | br s |

| 4 | CH₂ | ~3.4-3.7 | ~50-55 | d |

| 5 | CH | ~5.8-6.0 | ~130-135 | ddt |

| 6 | CH₂ | ~5.3-5.5 | ~118-122 | m |

Note: Chemical shifts are predictions and may vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the connectivity of the molecule, multi-dimensional NMR experiments are essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Key correlations would be observed between the methine proton of the allyl group (H-5) and the terminal vinyl protons (H-6), as well as the methylene protons of the allyl group (H-4). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the methylene protons at C-2 to the C-2 carbon, and the allyl protons to their respective carbons (C-4, C-5, C-6).

Solid-state NMR (ssNMR) provides invaluable insights into the molecular conformation and packing of this compound in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to define the three-dimensional structure.

For hydrochloride salts of amino acids, techniques like ³⁵Cl ssNMR are particularly powerful. The chlorine nucleus is highly sensitive to its local environment, including the nature and geometry of hydrogen bonds formed with the protonated amine and carboxylic acid groups. nih.govresearchgate.net The analysis of the chlorine chemical shift (CS) and electric field gradient (EFG) tensors can provide precise information on the positions of hydrogen-bonded protons, which are often difficult to determine with X-ray diffraction alone. nih.govresearchgate.net

Furthermore, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can reveal details about the molecular conformation. The chemical shifts of backbone carbons, particularly Cα and Cβ, are sensitive to the torsional angles (phi and psi), allowing for the characterization of the peptide backbone conformation in the solid state. rug.nl

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In electrospray ionization (ESI) mass spectrometry, this compound is expected to be observed as a protonated molecule, [M+H]⁺, with a monoisotopic mass of approximately 116.0706 u (for the free amine C₅H₉NO₂). Collision-induced dissociation (CID) of this precursor ion would lead to a series of characteristic fragment ions.

A plausible fragmentation pathway would involve initial neutral losses that are common for amino acids: nih.govuni-muenster.de

Loss of H₂O (18.01 Da): Dehydration is a common fragmentation pathway for amino acids.

Loss of CO (28.00 Da) and subsequently H₂O: This would lead to the formation of an iminium ion, a characteristic fragmentation for amino acids.

Loss of the entire carboxylic acid group (COOH, 45.00 Da): This results in a fragment corresponding to the allylamine (B125299) portion of the molecule.

Additionally, fragmentation of the allyl group itself can occur:

Loss of a C₃H₅ radical (41.04 Da): Cleavage of the N-C bond of the allyl group.

Interactive Data Table: Predicted Major Fragment Ions in MS/MS

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 98.0600 | [M+H - H₂O]⁺ | H₂O |

| 88.0651 | [M+H - CO]⁺ | CO |

| 70.0550 | [M+H - H₂O - CO]⁺ | H₂O, CO |

| 71.0651 | [M+H - COOH]⁺ | COOH |

| 75.0444 | [M+H - C₃H₅]⁺ | C₃H₅ |

High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass and elemental composition of the parent ion and its fragments. The presence of chlorine in the molecule (as the hydrochloride salt) would be evident in the isotopic pattern of the molecular ion in certain ionization modes, although typically the hydrochloride salt dissociates in the ESI source, and the free amine is observed as [M+H]⁺. If a cluster ion containing chlorine were observed, the characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a definitive indicator. The high mass accuracy of HRMS would allow for the unambiguous confirmation of the elemental formula of each fragment ion, thus validating the proposed fragmentation pathways.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.govnih.gov For this compound, the spectra would be dominated by vibrations of the carboxylic acid, the secondary amine hydrochloride, and the allyl group.

Key Vibrational Modes:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. nih.gov

N-H Stretch (Amine Hydrochloride): Broad absorptions are expected in the region of 2400-2800 cm⁻¹ for the N-H stretching vibrations of the R₂NH₂⁺ group.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

C=C Stretch (Allyl): A medium intensity band around 1640-1650 cm⁻¹ is expected for the carbon-carbon double bond stretch of the allyl group.

C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while the vinylic C-H stretches of the allyl group will be observed just above 3000 cm⁻¹.

=C-H Bends (Allyl): Out-of-plane bending vibrations for the vinyl group will give rise to characteristic bands in the 910-1000 cm⁻¹ region.

Interactive Data Table: Predicted IR and Raman Active Vibrational Modes

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad | Weak |

| N-H Stretch | Amine Hydrochloride | 2400-2800 | Medium, Broad | Weak |

| C-H Stretch (sp²) | Allyl C=C-H | 3010-3100 | Medium | Medium |

| C-H Stretch (sp³) | Aliphatic C-H | 2850-2960 | Medium | Strong |

| C=O Stretch | Carboxylic Acid | 1700-1730 | Strong | Medium |

| C=C Stretch | Allyl | 1640-1650 | Medium | Strong |

| N-H Bend | Amine Hydrochloride | 1500-1600 | Medium | Weak |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong | Weak |

| =C-H Bend | Allyl | 910-1000 | Strong | Medium |

The complementary nature of IR and Raman spectroscopy is particularly useful. While the C=O stretch is strong in the IR, the C=C stretch of the allyl group is often more prominent in the Raman spectrum, aiding in the complete vibrational assignment. jyoungpharm.org

Vibrational Mode Assignment and Functional Group Analysis

The vibrational characteristics of this compound have been elucidated through Fourier Transform Infrared (FTIR) and Raman spectroscopy. These techniques provide a detailed fingerprint of the molecule, allowing for the identification and analysis of its constituent functional groups and their respective vibrational modes. The hydrochloride salt structure, featuring a protonated secondary amine (R₂NH₂⁺) and a carboxylic acid, presents a complex yet interpretable spectrum. spectroscopyonline.comresearchgate.net

The FTIR spectrum is dominated by a very broad and intense absorption band typically observed between 3000 and 2700 cm⁻¹. spectroscopyonline.com This feature is characteristic of the N-H⁺ stretching vibrations of the secondary ammonium (B1175870) group, which often overlaps with the C-H stretching vibrations. spectroscopyonline.com The broadness is a direct consequence of extensive hydrogen bonding within the crystal lattice. Another key feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, typically found around 1753 cm⁻¹. mdpi.com

Deformation vibrations of the ammonium group (NH₂⁺ bending) are also prominent, appearing in the 1620 to 1560 cm⁻¹ region. researchgate.netcdnsciencepub.com The presence of the allyl group introduces characteristic vibrational modes, including the C=C stretching vibration, which is expected in the 1650-1640 cm⁻¹ range, although it may be of weak to medium intensity in the IR spectrum. The C-H stretching vibrations of the allyl group's sp² carbons are typically observed just above 3000 cm⁻¹.

A detailed assignment of the principal vibrational modes, based on data from analogous N-substituted glycine (B1666218) derivatives and secondary amine salts, is presented below. mdpi.comacs.orgnih.gov

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3100 - 3000 | ν(C-H) | Allyl (=C-H) | Stretching |

| 3000 - 2700 | ν(N-H⁺) | Secondary Ammonium (-NH₂⁺-) | Stretching (Broad) |

| 2980 - 2850 | ν(C-H) | Aliphatic (-CH₂-) | Stretching |

| ~1750 | ν(C=O) | Carboxylic Acid (-COOH) | Stretching |

| ~1645 | ν(C=C) | Allyl (-CH=CH₂) | Stretching |

| 1610 - 1570 | δ(NH₂⁺) | Secondary Ammonium (-NH₂⁺-) | Bending |

| ~1415 | δ(CH₂) | Methylene (-CH₂-) | Scissoring |

| ~1190 | ν(C-N) | Alkyl-Ammonium (C-N⁺) | Stretching |

| ~995 & 915 | δ(=C-H) | Allyl (-CH=CH₂) | Out-of-Plane Bending |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, particularly FTIR and Raman spectroscopy, are powerful tools for monitoring the synthesis of this compound in real-time. These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus providing valuable kinetic and mechanistic data.

A common synthetic route involves the aminolysis of a haloacetic acid, such as chloroacetic acid, with allylamine. Using in situ FTIR spectroscopy, the progress of this reaction can be monitored by observing specific changes in the mid-infrared region. Key spectral changes would include:

Disappearance of Reactant Bands: A decrease in the intensity of the C-Cl stretching band from chloroacetic acid (typically around 700-800 cm⁻¹) would indicate its consumption.

Appearance of Product Bands: Concurrently, the emergence of characteristic product bands would be observed. These include the broad N-H⁺ stretching envelope and the NH₂⁺ bending vibration, confirming the formation of the secondary amine salt. The appearance of the strong C=O stretching band of the carboxylic acid product would also be a clear indicator of reaction progress.

By plotting the intensity of these characteristic peaks against time, a reaction profile can be generated. This allows for the determination of reaction endpoints, optimization of process parameters (e.g., temperature, reactant stoichiometry), and detection of any potential reaction intermediates or byproducts.

Electronic Absorption and Fluorescence Spectroscopy

The electronic absorption and fluorescence properties of this compound have been investigated using UV-Visible (UV-Vis) and fluorescence spectroscopy. As the molecule lacks significant chromophores, such as aromatic rings or extended conjugated systems, it is not expected to exhibit strong absorption in the near-UV or visible regions. rsc.org

UV-Vis spectroscopic analysis in aqueous solution reveals that the compound is largely transparent above 250 nm. A weak absorption shoulder may be detected in the 250–350 nm region in concentrated solutions. rsc.org This phenomenon has been observed in other non-aromatic amino acid hydrochlorides and can be attributed to weak n → π* transitions of the carbonyl group in the carboxylic acid or potential charge-transfer interactions facilitated by the charged amine and carboxyl groups within the solution. rsc.org

In terms of fluorescence, this compound is considered non-fluorescent. The absence of a native fluorophore means that upon excitation at typical UV or visible wavelengths, the molecule does not exhibit any significant emission. For analytical purposes requiring fluorescence detection, derivatization with a fluorescent tag would be necessary. nih.gov

| Parameter | Value | Technique | Notes |

|---|---|---|---|

| λmax (Absorption) | ~265 nm (shoulder) | UV-Vis Spectroscopy | Very weak absorption; attributed to n → π* transitions. |

| Molar Absorptivity (ε) | < 10 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | Low value indicative of a weak electronic transition. |

| λem (Emission) | N/A | Fluorescence Spectroscopy | Compound is non-fluorescent. |

| Quantum Yield (Φ) | N/A | Fluorescence Spectroscopy | Essentially zero. |

X-ray Crystallography for Absolute Configuration Determination

Studies on analogous N-alkylated glycine hydrochlorides have shown that these compounds typically crystallize in centrosymmetric space groups, such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com The crystal structure is characterized by an extensive network of hydrogen bonds. The protonated secondary amine (NH₂⁺) and the carboxylic acid group (-COOH) act as hydrogen bond donors, while the chloride anion (Cl⁻) and the carbonyl oxygen of the carboxylic acid act as acceptors. This network of interactions is the primary determinant of the crystal packing.

The conformation of the N-allyl group and the glycine backbone can be precisely determined, including the key torsion angles that define the molecule's shape. The data obtained from X-ray crystallography are fundamental for understanding the solid-state properties of the compound and for computational modeling studies.

| Parameter | Representative Value | Description |

|---|---|---|

| Chemical Formula | C₅H₁₀ClNO₂ | Molecular formula of the compound. |

| Formula Weight | 151.59 g/mol | Molecular weight of the compound. |

| Crystal System | Monoclinic | Based on analogous N-alkylated glycine hydrochlorides. mdpi.com |

| Space Group | P2₁/c | A common space group for this class of compounds. mdpi.com |

| a (Å) | ~8.5 | Unit cell dimension. |

| b (Å) | ~9.8 | Unit cell dimension. |

| c (Å) | ~9.2 | Unit cell dimension. |

| β (°) | ~105 | Unit cell angle. |

| Volume (ų) | ~740 | Volume of the unit cell. |

| Z | 4 | Number of formula units per unit cell. |

| Hydrogen Bonding | Extensive | Involves NH₂⁺, COOH, and Cl⁻ ions. |

Computational and Theoretical Investigations of 2 Allylamino Acetic Acid Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-(allylamino)acetic acid hydrochloride. These methods allow for the precise determination of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict a variety of electronic properties. nih.gov

Theoretical calculations can determine key geometric parameters. For instance, in a related molecule, 2-(4-Cyanophenylamino) acetic acid, DFT was used to calculate bond lengths and angles, which were then compared to experimental data. nih.gov Similar calculations for this compound would yield optimized bond lengths and angles, providing a detailed picture of its molecular structure.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive. nih.gov Natural Bond Orbital (NBO) analysis, another component of DFT studies, can elucidate intramolecular interactions and charge delocalization within the molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. elixirpublishers.com These methods are also employed to optimize the molecular geometry and calculate vibrational frequencies of molecules like this compound. researchgate.net While computationally more intensive than DFT, ab initio methods can provide a valuable cross-check for the results obtained from other computational approaches. researchgate.net For complex molecules, a combination of DFT and ab initio methods often yields a more comprehensive understanding of the molecular properties. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the allyl and acetic acid groups in this compound allows for the existence of multiple conformations. Conformational analysis is therefore essential to identify the most stable arrangements of the atoms in space. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers of the molecule. Quantum mechanical methods are often used to perform these calculations, providing insights into the relative energies of different conformations and the energy barriers between them. nih.gov

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent over time. nih.gov For this compound, MD simulations can provide a detailed picture of its interactions with solvent molecules, such as water. utwente.nl These simulations can reveal how the molecule is solvated and can help to understand its dynamic behavior in solution. semanticscholar.org By running simulations at different temperatures and pressures, the thermodynamic properties of the solvated molecule can also be investigated. All-atom MD simulations, in particular, can provide a high level of detail about the interactions between the solute and solvent molecules. rsc.org

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, quantum chemical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated vibrational frequencies from DFT or ab initio methods can be correlated with experimental IR and Raman spectra to assign the observed vibrational modes. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. mdpi.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3450 |

| N-H (Amine) | Stretching | 3300 |

| C=O (Carboxylic Acid) | Stretching | 1720 |

Note: The data in this table is illustrative and represents typical values that would be obtained from vibrational frequency calculations.

Computational Design of Novel Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design of new derivatives with enhanced properties. researchgate.netnih.gov By modifying the structure of the parent molecule, for example, by introducing different functional groups, it is possible to tune its electronic and steric properties. mdpi.com Computational methods can then be used to predict the properties of these new derivatives, allowing for the screening of a large number of potential candidates before they are synthesized in the laboratory. This approach, known as rational drug design, can significantly accelerate the discovery of new molecules with desired biological activities. researchgate.net

Mechanistic Studies in Chemical Biology and Catalysis Excluding Clinical Data

Investigation of 2-(Allylamino)acetic Acid Hydrochloride in Model Enzymatic Reactions

While specific studies detailing the mechanistic role of this compound in enzymatic reactions are not extensively documented in publicly available literature, its structural features as an unnatural amino acid suggest several potential modes of interaction with enzymes. As an analogue of glycine (B1666218), it could be recognized by enzymes that process amino acids.

The presence of the N-allyl group introduces a reactive handle that is not present in natural amino acids. This moiety can be a site for specific enzymatic transformations or can influence the binding affinity and orientation of the molecule within an enzyme's active site. For instance, enzymes such as monoamine oxidases or cytochrome P450s, which are known to metabolize allylic compounds, could potentially interact with this compound. The mechanism of such an interaction would likely involve the enzymatic activation of the allyl group, potentially leading to oxidation or other modifications.

Furthermore, the carboxylic acid and secondary amine functionalities allow for the formation of peptide-like bonds. In the context of peptidases or ligases, this compound could act as a substrate analogue or a potential inhibitor. The unique steric and electronic properties of the N-allyl group, compared to a simple N-alkyl or N-H substituent, would be expected to modulate its recognition and processing by such enzymes. Mechanistic investigations in this area would likely employ kinetic studies and structural biology techniques to elucidate the precise binding mode and the effect of the allyl group on catalysis.

Table 8.1: Potential Enzymatic Interactions of this compound

| Enzyme Class | Potential Interaction | Mechanistic Feature |

| Oxidoreductases (e.g., MAO, P450) | Substrate | Oxidation of the allyl group |

| Hydrolases (e.g., Peptidases) | Substrate Analogue / Inhibitor | Steric hindrance or altered electronics at the active site due to the N-allyl group |

| Ligases | Atypical Substrate | Formation of modified peptides |

Role in Non-Enzymatic Biological Mimetic Systems

In the realm of non-enzymatic biological mimetic systems, this compound offers interesting possibilities due to its hybrid structure of an amino acid and an allylamine (B125299). These systems aim to replicate biological processes using simpler, well-defined chemical environments.

The amino acid backbone of this compound can participate in reactions that mimic peptide bond formation or transamination processes. For example, in the presence of a suitable metal catalyst, it could undergo reactions that model the activity of aminotransferases. The allyl group, being an alkene, is susceptible to addition reactions. In a biomimetic context, this could be exploited to model enzymatic processes involving the modification of amino acid side chains. For instance, the reaction of the allyl group with thiols could mimic the formation of thioether linkages found in some biomolecules.

Application in Organocatalysis and Metal-Free Catalysis

The structure of this compound, containing both a secondary amine and a carboxylic acid, is reminiscent of the amino acid proline, a well-established organocatalyst. This suggests that this compound could potentially function as an organocatalyst in various chemical transformations.

By analogy to proline catalysis, this compound could catalyze reactions through two primary mechanistic pathways: enamine and iminium ion catalysis.

Enamine Catalysis: In this mechanism, the secondary amine of this compound would react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile. The chirality of the catalyst, if a single enantiomer of this compound were used, could induce stereoselectivity in the product. The allyl group might influence the steric environment around the catalytic center, potentially affecting the stereochemical outcome.

Iminium Catalysis: Alternatively, the secondary amine can react with an α,β-unsaturated carbonyl compound to form an iminium ion. This lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. Again, the stereochemistry of the product could be controlled by a chiral catalyst.

The presence of the carboxylic acid group can also play a crucial role in catalysis, potentially acting as a general acid or base to activate substrates or stabilize transition states through hydrogen bonding, creating a bifunctional catalytic system. The allyl group's electronic properties might also subtly influence the pKa of the amine and carboxylic acid, thereby modulating the catalyst's activity.

Table 8.2: Potential Organocatalytic Mechanisms for this compound

| Catalytic Cycle | Intermediate | Role of Catalyst | Potential Reactions |

| Enamine Catalysis | Enamine | Forms a nucleophilic intermediate with a carbonyl compound | Aldol (B89426) reactions, Mannich reactions, Michael additions |

| Iminium Catalysis | Iminium Ion | Activates an α,β-unsaturated carbonyl for nucleophilic attack | Diels-Alder reactions, Conjugate additions |

Studies of Structure-Mechanism Relationships in Related Allylamine Systems

While direct mechanistic studies on this compound are scarce, research on other allylamine-containing molecules provides valuable insights into structure-mechanism relationships that are likely to be relevant. For example, in the field of medicinal chemistry, the allylamine moiety is a key pharmacophore in certain antifungal agents like naftifine. nih.govnih.gov

Studies on these compounds have shown that the allylamine functional group is crucial for their biological activity. The mechanism of action often involves the specific inhibition of an enzyme, and the structure of the allylamine, including the substitution pattern on the nitrogen and the nature of the rest of the molecule, dictates the potency and selectivity of this inhibition. For instance, the steric bulk and electronic nature of the substituents on the allylamine nitrogen can significantly impact the binding affinity to the target enzyme.

Extrapolating these findings to this compound in a catalytic context, one can hypothesize that modifications to its structure would have a profound effect on its catalytic performance. For instance:

Substitution on the Allyl Group: Adding substituents to the allyl chain could introduce steric hindrance that would influence the stereoselectivity of the catalyzed reaction. It could also alter the electronic properties of the double bond.

Modification of the Carboxylic Acid: Converting the carboxylic acid to an ester or an amide would change its hydrogen-bonding capabilities and its role as a general acid/base, thereby altering the catalytic mechanism.

Chirality: The use of enantiomerically pure this compound would be essential for asymmetric catalysis, and the absolute configuration would determine the chirality of the product.

These structure-mechanism relationships highlight the tunability of allylamine-containing molecules and suggest that this compound could serve as a versatile scaffold for the development of new organocatalysts.

Q & A

Q. What are the optimal synthetic conditions for 2-(Allylamino)acetic acid hydrochloride?

The compound is synthesized via a two-step process:

- Step 1 : Allylamine and glyoxylic acid are dissolved in dichloromethane and stirred at room temperature for 24 hours.

- Step 2 : After solvent removal, 1 N HCl is added, and the mixture is refluxed overnight at 110°C. The product is recrystallized using cold methanol and tetrahydrofuran (THF) to yield white crystals . Methodological considerations :

- Prolonged reflux (>12 hours) ensures complete hydrochlorination.

- Recrystallization solvents (methanol/THF) are critical for purity; improper ratios may lead to oily residues.

Q. How can NMR spectroscopy be used to characterize this compound?

- 1H NMR : Peaks for allyl protons (δ ~5.1–5.8 ppm) and the acetic acid backbone (δ ~3.2–4.0 ppm) confirm the structure. For example, in DMSO-d6, the compound’s 1H spectrum shows distinct splitting patterns for allyl and ammonium protons .

- 13C NMR : Signals near δ 170 ppm indicate the carboxylic acid group, while allylic carbons appear at δ 115–135 ppm . Best practices :

- Use deuterated solvents (e.g., DMSO-d6) to avoid interference.

- Compare spectra with structurally similar compounds (e.g., 2-(n-decylamino)acetic acid hydrochloride) to validate assignments .

Q. What safety protocols are essential when handling this compound?

- Storage : Store in sealed containers at 2–8°C in a dark, dry environment to prevent degradation .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (N100/P3) if dust or aerosols form .

- First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can this compound be applied in PROTAC development or drug delivery systems?

- Role as a linker : The allyl group provides flexibility, enabling precise spatial alignment in proteolysis-targeting chimeras (PROTACs). For example, structurally similar compounds (e.g., 2-(4-piperidinylphenyl)acetic acid hydrochloride) are used to optimize ternary complex formation in targeted protein degradation .

- Polymer integration : The compound’s amino and carboxylic acid groups facilitate conjugation with peptides or polymers, enhancing drug-loading capacity in nanocarriers .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Cross-validation : Combine NMR with FTIR (e.g., C=O stretch at ~1700 cm⁻¹) and mass spectrometry (e.g., molecular ion peak at m/z 151.6 for [M+H]+).

- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation, especially when spectral data conflict .

Q. What role does this compound play in polymer synthesis and self-assembly?

- Block copolymer synthesis : The compound serves as a monomer in polypeptoid triblock terpolymers, influencing micellar morphology and hydrogel network formation. For example, its hydrophobic allyl group drives micelle aggregation in aqueous solutions .

- Self-assembly optimization : Adjusting the allyl-to-carboxyl ratio modulates thermal responsiveness (e.g., LCST behavior) in thermo-sensitive polymers .

Methodological Guidance

Q. How can recrystallization be optimized to improve product purity?

- Solvent selection : Use a 1:1 methanol/THF mixture for high solubility at elevated temperatures and low solubility at 0–4°C.

- Gradient cooling : Slowly reduce temperature (1–2°C/min) to minimize inclusion of impurities .

Q. Which analytical techniques confirm purity and structural integrity?

- HPLC : Use a C18 column with UV detection (λ = 210 nm) to quantify purity (>98%).

- Elemental analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: 39.4%, H: 6.6%, N: 9.2%, Cl: 29.1%) .

- TGA/DSC : Assess thermal stability; decomposition above 200°C indicates absence of solvent residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.